molecular formula C22H22N2O2S B2911246 5-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-3-phenyl-2,1-benzoxazole CAS No. 1788560-61-1

5-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-3-phenyl-2,1-benzoxazole

Cat. No.: B2911246
CAS No.: 1788560-61-1
M. Wt: 378.49
InChI Key: LQHLMTVWECGOKO-UHFFFAOYSA-N
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Description

5-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-3-phenyl-2,1-benzoxazole: is a complex organic compound with a unique structure that combines a bicyclic octane ring, a phenylbenzoisoxazole moiety, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-3-phenyl-2,1-benzoxazole involves multiple steps, including the formation of the bicyclic octane ring, the introduction of the methylthio group, and the coupling with the phenylbenzoisoxazole moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the methanone group, converting it to an alcohol.

    Substitution: The phenylbenzoisoxazole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenylbenzoisoxazole moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study the effects of bicyclic structures on biological activity. Its interactions with biological macromolecules can provide insights into structure-activity relationships.

Medicine

Medicinally, the compound has potential applications as a pharmacophore in drug design. Its unique structure may interact with specific biological targets, leading to the development of new therapeutic agents.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-3-phenyl-2,1-benzoxazole involves its interaction with specific molecular targets. The bicyclic structure and the phenylbenzoisoxazole moiety allow it to bind to enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    5-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-3-phenyl-2,1-benzoxazole: shares similarities with other bicyclic compounds and phenylbenzoisoxazole derivatives.

    Bicyclic compounds: These include various alkaloids and synthetic analogs with similar ring structures.

    Phenylbenzoisoxazole derivatives: These compounds are often used in medicinal chemistry for their biological activity.

Uniqueness

The uniqueness of this compound lies in its combination of a bicyclic ring, a methylthio group, and a phenylbenzoisoxazole moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-(3-phenyl-2,1-benzoxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c1-27-18-12-16-8-9-17(13-18)24(16)22(25)15-7-10-20-19(11-15)21(26-23-20)14-5-3-2-4-6-14/h2-7,10-11,16-18H,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHLMTVWECGOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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